molecular formula C13H10N2O4 B11856706 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid

Cat. No.: B11856706
M. Wt: 258.23 g/mol
InChI Key: ZCYRKRMIYUYGNA-UHFFFAOYSA-N
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Description

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromen (coumarin) moiety fused with an oxadiazole ring, making it a unique structure with potential applications in various scientific fields. The compound’s structure is characterized by the presence of both oxygen and nitrogen heteroatoms, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, green solvents, and efficient purification techniques such as recrystallization or chromatography. The specific conditions would be tailored to scale up the laboratory synthesis to an industrial level while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The presence of reactive sites in the molecule allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The chromen moiety can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chromen and oxadiazole rings in 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid makes it unique

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetic acid

InChI

InChI=1S/C13H10N2O4/c16-12(17)6-11-14-13(15-19-11)9-5-8-3-1-2-4-10(8)18-7-9/h1-5H,6-7H2,(H,16,17)

InChI Key

ZCYRKRMIYUYGNA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)CC(=O)O

Origin of Product

United States

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